molecular formula C20H18F3N3O2 B3004727 (5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 942005-05-2

(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

カタログ番号: B3004727
CAS番号: 942005-05-2
分子量: 389.378
InChIキー: VRPZQIKIJIGHHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18F3N3O2 and its molecular weight is 389.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C20_{20}H18_{18}F3_{3}N3_{3}O2_{2}
  • Molecular Weight : 389.378 g/mol
  • CAS Number : Not specified in the sources but can be derived from its structure.

Synthesis

The synthesis of this compound involves a multi-step process typically starting from readily available precursors. The key steps include:

  • Formation of the furo-pyridine backbone.
  • Introduction of the trifluoromethyl phenyl group via electrophilic aromatic substitution.
  • Coupling with a piperazine derivative to yield the final product.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study on related piperazine derivatives demonstrated moderate to excellent antimicrobial activity against various bacterial strains, suggesting potential efficacy for this compound as well .

Antituberculosis Activity

In a screening of piperazine derivatives for anti-tuberculosis activity, compounds with structural similarities showed promising results. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 1.5 μg/mL, indicating strong anti-tuberculosis potential . The presence of trifluoromethyl groups has been associated with enhanced biological activity, likely due to their influence on electronic properties and lipophilicity.

Cytotoxicity Studies

Cytotoxicity assessments against eukaryotic cell lines revealed that some derivatives possess narrow therapeutic indices. For example, compounds structurally related to our target compound displayed varying levels of cytotoxicity, which is crucial for determining their viability as therapeutic agents .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of piperazine derivatives:

  • Antimicrobial Screening : A comprehensive evaluation of a series of piperazine derivatives indicated that modifications on the phenyl ring significantly impacted antimicrobial efficacy. Compounds with halogen substitutions demonstrated enhanced activity against Gram-positive bacteria .
  • Antituberculosis Evaluation : In vivo studies highlighted that while some derivatives showed good anti-tuberculosis activity, they also presented significant side effects at higher doses. This underscores the importance of optimizing both efficacy and safety profiles in drug development .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that specific functional groups, such as trifluoromethyl and methanone moieties, play critical roles in enhancing biological activity. Removing or altering these groups often resulted in diminished antimicrobial efficacy.

Table 1: Summary of Biological Activities

CompoundActivity TypeMIC (μg/mL)Cytotoxicity (Vero Cells)Notes
AAntimicrobial10>100Halogenated phenyl group enhances activity
BAntituberculosis1.513.3Significant side effects observed
CCytotoxicityN/A<10Narrow therapeutic index

Table 2: Structure-Activity Relationships

Compound ModificationEffect on Activity
Trifluoromethyl substitutionIncreased potency
Removal of methanone groupDecreased activity
Alteration of piperazine ringVariable effects

特性

IUPAC Name

(5-methylfuro[3,2-b]pyridin-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c1-13-5-6-17-16(24-13)12-18(28-17)19(27)26-9-7-25(8-10-26)15-4-2-3-14(11-15)20(21,22)23/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPZQIKIJIGHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。